Cas no 1805127-39-2 (4-(Difluoromethyl)-3-methyl-6-nitropyridine-2-carboxylic acid)

4-(Difluoromethyl)-3-methyl-6-nitropyridine-2-carboxylic acid is a fluorinated pyridine derivative with notable applications in pharmaceutical and agrochemical research. Its structure features a difluoromethyl group at the 4-position, a methyl group at the 3-position, and a nitro substituent at the 6-position, contributing to its reactivity and potential as a versatile intermediate. The carboxylic acid moiety enhances its utility in further derivatization, enabling the synthesis of amides, esters, and other functionalized compounds. This compound is particularly valuable in the development of bioactive molecules due to its electron-withdrawing nitro group and the stability imparted by the difluoromethyl group. Its well-defined structure ensures consistent performance in synthetic applications.
4-(Difluoromethyl)-3-methyl-6-nitropyridine-2-carboxylic acid structure
1805127-39-2 structure
Product name:4-(Difluoromethyl)-3-methyl-6-nitropyridine-2-carboxylic acid
CAS No:1805127-39-2
MF:C8H6F2N2O4
MW:232.141048908234
CID:4898202

4-(Difluoromethyl)-3-methyl-6-nitropyridine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(Difluoromethyl)-3-methyl-6-nitropyridine-2-carboxylic acid
    • Inchi: 1S/C8H6F2N2O4/c1-3-4(7(9)10)2-5(12(15)16)11-6(3)8(13)14/h2,7H,1H3,(H,13,14)
    • InChI Key: OVSCEKUNXKKBEE-UHFFFAOYSA-N
    • SMILES: FC(C1C=C([N+](=O)[O-])N=C(C(=O)O)C=1C)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 294
  • XLogP3: 1.9
  • Topological Polar Surface Area: 96

4-(Difluoromethyl)-3-methyl-6-nitropyridine-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029017120-250mg
4-(Difluoromethyl)-3-methyl-6-nitropyridine-2-carboxylic acid
1805127-39-2 95%
250mg
$1,038.80 2022-04-01
Alichem
A029017120-1g
4-(Difluoromethyl)-3-methyl-6-nitropyridine-2-carboxylic acid
1805127-39-2 95%
1g
$2,895.00 2022-04-01
Alichem
A029017120-500mg
4-(Difluoromethyl)-3-methyl-6-nitropyridine-2-carboxylic acid
1805127-39-2 95%
500mg
$1,701.85 2022-04-01

Additional information on 4-(Difluoromethyl)-3-methyl-6-nitropyridine-2-carboxylic acid

Professional Introduction to 4-(Difluoromethyl)-3-methyl-6-nitropyridine-2-carboxylic Acid (CAS No. 1805127-39-2)

4-(Difluoromethyl)-3-methyl-6-nitropyridine-2-carboxylic acid (CAS No. 1805127-39-2) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural features, holds promise for various applications in medicinal chemistry and drug development. The presence of both difluoromethyl and methyl substituents, combined with the nitro and carboxylic acid functional groups, makes it a versatile building block for synthesizing more complex molecules.

The difluoromethyl group is particularly noteworthy due to its ability to enhance metabolic stability and binding affinity in drug candidates. This feature has been extensively studied in the development of small-molecule inhibitors and other therapeutic agents. Recent research has highlighted the utility of difluoromethyl-substituted compounds in improving pharmacokinetic properties, such as reducing clearance rates and increasing half-lives. These attributes are crucial for designing drugs that maintain efficacy over prolonged periods, thereby improving patient compliance and therapeutic outcomes.

In addition to the difluoromethyl group, the methyl substituent in 4-(difluoromethyl)-3-methyl-6-nitropyridine-2-carboxylic acid contributes to the compound's overall reactivity and functionality. The methyl group can serve as a handle for further chemical modifications, enabling the synthesis of a wide range of derivatives. These derivatives may exhibit enhanced biological activity or improved pharmacological profiles, making them valuable candidates for preclinical and clinical studies.

The nitro group at the 6-position of the pyridine ring adds another layer of complexity to the compound's chemical behavior. Nitro groups are well-known for their ability to participate in redox reactions, which can be exploited in various synthetic pathways. Moreover, nitropyridines have been reported to exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The combination of these functional groups in 4-(difluoromethyl)-3-methyl-6-nitropyridine-2-carboxylic acid suggests potential applications in multiple therapeutic areas.

The carboxylic acid moiety at the 2-position provides a site for further derivatization, such as esterification or amidation, which can tailor the compound's solubility, bioavailability, and interactions with biological targets. This flexibility has been leveraged in the development of prodrugs and conjugates designed to enhance delivery and targeted action. The carboxylic acid group also allows for salt formation, which can improve crystallinity and stability during storage and transportation.

Recent advancements in computational chemistry and molecular modeling have further illuminated the potential of 4-(difluoromethyl)-3-methyl-6-nitropyridine-2-carboxylic acid as a lead compound. These studies have demonstrated that subtle modifications to its structure can significantly impact its binding affinity and selectivity for specific biological targets. For instance, computational analyses have identified optimal positions for additional functional groups that could enhance potency while minimizing off-target effects.

The synthesis of 4-(difluoromethyl)-3-methyl-6-nitropyridine-2-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and flow chemistry techniques, have been employed to achieve high yields and purity. These methods not only improve efficiency but also reduce waste generation, aligning with green chemistry principles.

The compound's potential applications extend beyond pharmaceuticals into agrochemicals and material science. For example, nitropyridines have been explored as intermediates in the synthesis of herbicides and fungicides due to their ability to disrupt essential biological pathways in plants. Similarly, the unique electronic properties of these compounds make them attractive candidates for use in organic electronics and catalysis.

In conclusion, 4-(Difluoromethyl)-3-methyl-6-nitropyridine-2-carboxylic acid (CAS No. 1805127-39-2) is a multifaceted compound with significant potential in various scientific domains. Its structural features, including the difluoromethyl, methyl, nitro, and carboxylic acid groups, provide a rich framework for synthetic exploration and biological evaluation. As research continues to uncover new applications and methodologies, this compound is poised to play a crucial role in advancing chemical innovation and therapeutic development.

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